3-Aminothiophene-2-carboxylic acid potassium salt

Organic Synthesis Medicinal Chemistry Process Chemistry

3-Aminothiophene-2-carboxylic acid potassium salt (CAS 1210469-45-6), also designated potassium 3-aminothiophene-2-carboxylate, is a heterocyclic organic compound comprising a thiophene core substituted with an amino group at the 3-position and a carboxylate group at the 2-position, stabilized as the potassium salt. This salt form confers enhanced aqueous solubility relative to the free acid and ester analogs, enabling its direct application in polar reaction media.

Molecular Formula C5H4KNO2S
Molecular Weight 181.26
CAS No. 1210469-45-6
Cat. No. B3039587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminothiophene-2-carboxylic acid potassium salt
CAS1210469-45-6
Molecular FormulaC5H4KNO2S
Molecular Weight181.26
Structural Identifiers
SMILESC1=CSC(=C1N)C(=O)[O-].[K+]
InChIInChI=1S/C5H5NO2S.K/c6-3-1-2-9-4(3)5(7)8;/h1-2H,6H2,(H,7,8);/q;+1/p-1
InChIKeyBRARFRQWXXCLBB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminothiophene-2-carboxylic acid potassium salt (CAS 1210469-45-6): Procurement-Ready Heterocyclic Building Block


3-Aminothiophene-2-carboxylic acid potassium salt (CAS 1210469-45-6), also designated potassium 3-aminothiophene-2-carboxylate, is a heterocyclic organic compound comprising a thiophene core substituted with an amino group at the 3-position and a carboxylate group at the 2-position, stabilized as the potassium salt . This salt form confers enhanced aqueous solubility relative to the free acid and ester analogs, enabling its direct application in polar reaction media [1]. The compound serves as a versatile synthetic intermediate in the preparation of pharmaceuticals and agrochemicals [2].

Why Generic Substitution Fails: 3-Aminothiophene-2-carboxylic acid potassium salt (CAS 1210469-45-6) and Salt-Form Differentiation


The 3-aminothiophene-2-carboxylic acid scaffold exists in multiple salt and ester forms—including the free acid (CAS 55341-87-2), hydrochloride salt (CAS 1016552-72-9), sodium salt (CAS 78756-27-1), and methyl ester (CAS 22288-78-4)—that are not functionally interchangeable. The potassium salt (CAS 1210469-45-6) offers a distinct solubility profile that directly impacts reaction compatibility and downstream purification steps . Substituting the potassium salt with the less soluble free acid or methyl ester in aqueous-phase reactions necessitates additional solubilization steps, potentially reducing yield and introducing purification complexity . For procurement decisions, selecting the correct salt form is critical to maintaining synthetic workflow efficiency and reproducibility.

3-Aminothiophene-2-carboxylic acid potassium salt (CAS 1210469-45-6): Comparator-Based Quantitative Evidence Guide


Aqueous Solubility Advantage of Potassium Salt Over Methyl Ester

The potassium salt form of 3-aminothiophene-2-carboxylic acid exhibits substantially higher solubility in water compared to the methyl ester analog. While the methyl ester (CAS 22288-78-4) is reported as only 'slightly soluble' in water , the potassium salt is described as having 'high solubility' in water and polar organic solvents [1]. This differential solubility enables direct use of the potassium salt in aqueous reaction systems without requiring co-solvents or phase-transfer catalysts.

Organic Synthesis Medicinal Chemistry Process Chemistry

Purity Specification: Potassium Salt Delivers ≥98% Purity from Multiple Suppliers

The potassium salt of 3-aminothiophene-2-carboxylic acid is commercially available with a standard purity of 98%, as documented by multiple suppliers including Bidepharm and Leyan . In contrast, the hydrochloride salt (CAS 1016552-72-9) is typically offered at 95% purity . This purity differential is relevant for applications requiring high starting material fidelity, such as cGMP intermediate synthesis or structure-activity relationship (SAR) studies where impurities may confound biological assay results.

Quality Control Procurement Analytical Chemistry

Molecular Weight and Salt-Form Selection for Stoichiometric Calculations

The potassium salt of 3-aminothiophene-2-carboxylic acid has a molecular weight of 181.25 g/mol , which differs from the sodium salt (166.15 g/mol) [1] and the hydrochloride salt (179.63 g/mol) . This difference in molecular weight directly impacts stoichiometric calculations for reactions requiring precise molar equivalents, particularly in multi-step syntheses where salt-form consistency is essential for yield reproducibility and impurity profile control.

Process Chemistry Analytical Chemistry Formulation

3-Aminothiophene-2-carboxylic acid potassium salt (CAS 1210469-45-6): Optimized Application Scenarios Based on Quantitative Evidence


Aqueous-Phase Synthesis of Agrochemical Intermediates

In the synthesis of 3-aminothiophene derivatives for agrochemical applications, the potassium salt's high aqueous solubility enables direct decarboxylation and coupling reactions in water or aqueous-organic mixtures without pre-dissolution steps. This eliminates the need for organic co-solvents such as DMF or DMSO, reducing solvent waste and simplifying purification [1].

High-Purity Building Block for cGMP Intermediate Production

For pharmaceutical development requiring cGMP-grade intermediates, the potassium salt's commercially available 98% purity reduces the burden of pre-synthetic purification compared to the 95% purity typical of hydrochloride salt alternatives [1]. This purity advantage supports more reliable impurity profiling and reduces the risk of batch-to-batch variability in multi-step syntheses.

Stoichiometrically Precise Salt Metathesis Reactions

When the 3-aminothiophene-2-carboxylate anion is required for salt metathesis or ion-exchange applications, the potassium salt provides a well-defined molecular weight of 181.25 g/mol , enabling precise stoichiometric control. This accuracy is essential for reactions where excess counterion can interfere with subsequent steps or final product purity.

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